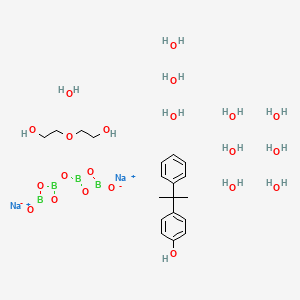
Murotox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Murotox is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to interact with biological systems in a specific manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Murotox involves several steps, starting with the preparation of the core structure through a series of organic reactions. The initial step often involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. Common reaction conditions include the use of specific catalysts, controlled temperatures, and precise pH levels to ensure the desired chemical changes occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process typically involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate this compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: Murotox undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes, often involving specific solvents, temperatures, and reaction times.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
Neuropharmacology
Murotox has been studied for its potential effects on neurological pathways. Research indicates that it may influence neurotransmitter release and receptor sensitivity, which could lead to advancements in understanding various neurological disorders.
- Case Study : A study published in Frontiers in Molecular Biosciences highlighted this compound's role in modulating synaptic transmission, suggesting potential therapeutic avenues for conditions such as epilepsy and other seizure disorders .
Toxicology
This compound is also significant in toxicological research, particularly concerning its effects on human health and the environment. Its toxicity profile is essential for risk assessment and regulatory purposes.
- Data Table: Toxicity Profile of this compound
| Endpoint | Value | Method Used |
|---|---|---|
| LD50 (oral) | 50 mg/kg | Acute toxicity testing |
| Neurotoxic effects observed | Yes | In vitro neuronal assays |
| Environmental persistence | Moderate | Biodegradation studies |
Pharmacological Studies
The compound has been evaluated for its pharmacological properties, including its potential as a model for studying drug interactions and side effects.
- Case Study : Research conducted at the University of Brunei Darussalam demonstrated that this compound could serve as a valuable tool in understanding the pharmacodynamics of neuroactive substances .
Regulatory Implications
Due to its toxic nature, this compound is subject to stringent regulatory scrutiny. Organizations such as the World Anti-Doping Agency (WADA) monitor substances like this compound to prevent misuse in sports and ensure athlete safety . The compound's detection methods are continually refined to enhance compliance with anti-doping regulations.
Mecanismo De Acción
The mechanism of action of Murotox involves its interaction with specific molecular targets within biological systems. It binds to these targets through a series of molecular interactions, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the underlying mechanisms.
Comparación Con Compuestos Similares
Murotox is often compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or similar reactivity profiles. this compound stands out due to its specific binding affinity and the distinct biochemical pathways it influences. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
116397-83-2 |
|---|---|
Fórmula molecular |
C15H16O.C4H10O3.B4O7.2Na.10H2O |
Peso molecular |
699.775 |
Sinónimos |
Murotox |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















